5-Bromo-6-methylisoquinolin-1-amine
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Overview
Description
5-Bromo-6-methylisoquinolin-1-amine is a heterocyclic aromatic compound with the molecular formula C₁₀H₉BrN₂ It is a derivative of isoquinoline, featuring a bromine atom at the 5th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylisoquinolin-1-amine typically involves the bromination of 6-methylisoquinoline followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the bromination and amination steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylisoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted isoquinolines.
Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.
Reduction Products: Reduction typically yields amine derivatives with altered electronic properties.
Coupling Products: Coupling reactions produce biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-6-methylisoquinolin-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers and other materials to modify their electronic and optical properties.
Biological Studies: Researchers use it to study the interactions of isoquinoline derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylisoquinolin-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methylisoquinolin-5-amine: Similar structure but with different substitution pattern.
5-Bromoisoquinolin-6-amine: Lacks the methyl group at the 6th position.
6-Methylisoquinolin-1-amine: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-6-methylisoquinolin-1-amine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-bromo-6-methylisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYVAGWCGMOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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